Fulvestrant

Catalog No.
S548669
CAS No.
129453-61-8
M.F
C32H47F5O3S
M. Wt
606.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fulvestrant

CAS Number

129453-61-8

Product Name

Fulvestrant

IUPAC Name

(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1

InChI Key

VWUXBMIQPBEWFH-LQKBAPIOSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Solubility

6.72e-03 g/L

Synonyms

7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol, Faslodex, fulvestrant, ICI 182,780, ICI 182780, ICI-182780, ICI182780, ZM 182780, ZM-182780, ZM182780

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Description

The exact mass of the compound Fulvestrant is 606.31661 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 9.53x10-6 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719276. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antineoplastic Agents, Hormonal. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application of Fulvestrant in Breast Cancer Treatment

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Fulvestrant is used as an antagonist for hormone receptors in the treatment of advanced metastatic hormone receptor-positive breast cancer . To address these challenges, researchers have engineered tumor-targeting nanoparticles termed 131 I-fulvestrant-ALA-PFP-FA-NPs .

Thorough Summary of the Results or Outcomes Obtained: In vivo and in vitro tests showed that the drug-laden nanoparticles effectively targeted tumors . This targeting efficiency was corroborated using SPECT-CT imaging, confocal microscopy, and small animal fluorescence imaging . The 131 I-fulvestrant-ALA-PFP-FA-NPs maintained stability and showcased potent antitumor capabilities due to the synergism of endocrine therapy, radiotherapy, and CR-PDT . Throughout the treatment duration, no notable irregularities were detected in hematological, biochemical, or histological evaluations .

Application of Fulvestrant in Overcoming Drug Resistance in Breast Cancer

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Drug Resistance in Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Fulvestrant is used in the treatment of estrogen receptor positive (ER+) metastatic breast cancer . Resistance to endocrine treatment in metastatic breast cancer is a major clinical challenge . Different in vitro models of fulvestrant resistance show variable stability in their phenotypes, which corresponded with distinct genomic alterations .

Detailed Description of the Methods of Application or Experimental Procedures: To study the complexity of the mechanisms involved in the resistance to fulvestrant, comprehensive biomarker analyses were performed using several in vitro models that recapitulate the heterogeneity of developed resistance . The findings were further corroborated in tissue samples from patients treated with fulvestrant .

Thorough Summary of the Results or Outcomes Obtained: The studied models presented adaptation at different cell cycle nodes to facilitate progression through the cell cycle and responded differently to CDK inhibitors . Cyclin E2 overexpression was identified as a biomarker of a persistent fulvestrant-resistant phenotype . Comparison of pre- and post-treatment paired tumor biopsies from patients treated with fulvestrant revealed an upregulation of cyclin E2 upon development of resistance . Moreover, overexpression of this cyclin was found to be a prognostic factor determining resistance to fulvestrant and shorter progression-free survival .

Application of Fulvestrant in Overcoming Primary Endocrine Resistance

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Primary Endocrine Resistance in Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Primary endocrine resistance is defined as relapse during the first two years of adjuvant endocrine therapy, or progressive disease within the first six months of first-line endocrine therapy in metastatic breast cancer . Fulvestrant has demonstrated efficacy as both early-and later-line therapy in hormone-resistant metastatic breast cancer .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves the administration of Fulvestrant as a treatment for patients with primary endocrine resistance . The efficacy of Fulvestrant was evaluated based on the clinical benefit received by the patients, post-Fulvestrant chemotherapy, and the presence of non-visceral disease .

Thorough Summary of the Results or Outcomes Obtained: The results show that women with clinical benefit from fulvestrant, who received post-fulvestrant chemotherapy, or had non-visceral disease, had better survival .

Fulvestrant is a synthetic steroidal compound, specifically a selective estrogen receptor degrader, designed to target and inhibit the action of estrogen in hormone receptor-positive breast cancer. Its chemical name is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol. Fulvestrant appears as a white crystalline solid with high lipophilicity and very low solubility in water. It does not ionize except at high pH levels and is stable to hydrolysis but can be oxidized under certain conditions. The compound consists of a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which differ in the configuration at the sulfur atom while maintaining the same configuration at the steroid centers .

Fulvestrant works by binding to estrogen receptors in breast cancer cells. Unlike some SERDs, which can act as agonists (activators) or antagonists (blockers) of estrogen signaling, fulvestrant primarily functions as an antagonist []. Additionally, it triggers the degradation of the estrogen receptor itself, leading to a more sustained reduction in estrogenic effects on cancer cells [].

Fulvestrant undergoes various metabolic reactions in the body, primarily involving oxidation, hydroxylation, and conjugation. Oxidative metabolism occurs at specific positions on the steroid structure (C-2, C-4 of the A-ring, and C-17), potentially leading to the formation of ketones and sulphones. The major metabolites include glucuronides and sulfates formed through conjugation at C-2, C-3, and C-4 positions. These reactions contribute to its pharmacological profile and influence its efficacy and safety .

Fulvestrant functions primarily as an estrogen receptor antagonist with unique properties that distinguish it from other antiestrogens like tamoxifen. It binds competitively to estrogen receptors with an affinity comparable to that of estradiol (relative binding affinity approximately 0.89). Upon binding, fulvestrant induces structural changes that destabilize the estrogen receptor complex, leading to its degradation via cellular protein degradation pathways. This mechanism results in downregulation of estrogen receptor levels in breast cancer cells, effectively inhibiting estrogen-mediated signaling pathways critical for tumor growth .

The synthesis of fulvestrant is a complex process involving multiple steps (six stages) that yield a mixture of its diastereoisomers. The synthesis pathway includes key reactions such as alkylation and oxidation, with careful control over conditions to ensure the desired optical purity of the final product. High-performance liquid chromatography is employed to monitor and control the diastereomeric ratio during production .

Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is administered via intramuscular injection and has been shown to be effective as both monotherapy and in combination with other therapies such as abemaciclib or palbociclib for advanced or metastatic disease. Clinical studies have demonstrated its efficacy comparable to other endocrine therapies without exhibiting partial agonist activity .

Fulvestrant exhibits significant protein binding (approximately 99%) in human plasma, predominantly to very low-density lipoprotein, low-density lipoprotein, and high-density lipoprotein. This high level of binding indicates a potential for drug displacement interactions with other medications that bind similarly to plasma proteins. Furthermore, fulvestrant does not inhibit cytochrome P450 enzymes, suggesting a lower risk for metabolic drug interactions .

Fulvestrant stands out among other compounds targeting estrogen receptors due to its unique mechanism as a selective estrogen receptor degrader rather than merely an antagonist. Here is a comparison with some similar compounds:

CompoundTypeMechanism of ActionRelative Binding Affinity
TamoxifenSelective Estrogen Receptor ModulatorActs as an antagonist but retains some agonist activity0.025
RaloxifeneSelective Estrogen Receptor ModulatorAntagonist with some agonistic effects on bone0.01
AnastrozoleAromatase InhibitorInhibits aromatase enzyme to reduce estrogen productionN/A
LetrozoleAromatase InhibitorSimilar action as anastrozoleN/A
ExemestaneAromatase InhibitorIrreversibly inhibits aromataseN/A

Uniqueness of Fulvestrant:

  • Unlike tamoxifen or raloxifene, fulvestrant does not exhibit any agonist activity; it solely functions as an antagonist.
  • Fulvestrant leads to degradation of estrogen receptors rather than merely blocking them from activation.
  • Its long half-life allows for less frequent dosing compared to other therapies.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid

XLogP3

9.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

606.31660734 g/mol

Monoisotopic Mass

606.31660734 g/mol

Heavy Atom Count

41

LogP

8.9
log Kow = 9.09 (est)

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22X328QOC4

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (93.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (68.75%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (18.75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (18.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (37.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (31.25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women with disease progression following anti-estrogen therapy, as monotherapy or in combination with other antineoplastic agents.
FDA Label
Fulvestrant is indicated for the treatment of estrogen receptor positive, locally advanced or metastatic breast cancer in postmenopausal women: not previously treated with endocrine therapy, orwith disease relapse on or after adjuvant anti-estrogen therapy, or disease progression on antiestrogen therapy.
Faslodex is indicated, , , as monotherapy for the treatment of estrogen receptor positive, locally advanced or metastatic breast cancer in postmenopausal women: , , not previously treated with endocrine therapy, or, with disease relapse on or after adjuvant antiestrogen therapy, or disease progression on antiestrogen therapy. , , , in combination with palbociclib for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative locally advanced or metastatic breast cancer in women who have received prior endocrine therapy. , , , In pre- or perimenopausal women, the combination treatment with palbociclib should be combined with a luteinizing hormone releasing hormone (LHRH) agonist. ,

Livertox Summary

Fulvestrant is a steroidal antiestrogen that is used in the treatment of hormone-receptor positive metastatic breast cancer. Fulvestrant therapy can be associated with serum enzyme elevations, but has yet to be linked to instances of clinically apparent acute liver injury in the published literature.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Fulvestrant
US Brand Name(s): Faslodex
FDA Approval: Yes
Fulvestrant is approved to be used alone or with other drugs to treat: Breast cancer. It is used: Alone in postmenopausal women with hormone receptor–positive (HR+) and HER2-negative advanced cancer that has not been treated with hormone therapy.
Alone in postmenopausal women with HR+ advanced cancer that got worse after treatment with hormone therapy.
With ribociclib succinate in postmenopausal women with HR+ and HER2-negative advanced or metastatic cancer. It is used as first-line hormone therapy or after the cancer got worse during treatment with hormone therapy.
With palbociclib or abemaciclib in women with HR+ and HER2-negative advanced or metastatic cancer that got worse after treatment with hormone therapy.
Fulvestrant is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Hormonal Estrogen Antagonists
Fulvestrant is indicated for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy. /Included in US product label/

Pharmacology

Fulvestrant for intramuscular administration is an estrogen receptor antagonist without known agonist effects.
Fulvestrant is a synthetic estrogen receptor antagonist. Unlike tamoxifen (which has partial agonist effects) and the aromatase inhibitors (which reduce the estrogen available to tumor cells), fulvestrant binds competitively to estrogen receptors in breast cancer cells, resulting in estrogen receptor deformation and decreased estrogen binding. In vitro studies indicate that fulvestrant reversibly inhibits the growth of tamoxifen-resistant, estrogen-sensitive, human breast cancer cell lines. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L02BA03
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BA - Anti-estrogens
L02BA03 - Fulvestrant

Mechanism of Action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms. First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors. Second, fulvestrant degrades the estrogen receptors to which it is bound. Both of these mechanisms inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer cell lines.
Fulvestrant, a 7(alpha)-alkylsulfinyl analog of estradiol, is an estrogen antagonist. Data from animal studies indicate that fulvestrant does not possess estrogen-agonist activity. The drug competitively binds to and downregulates estrogen receptors in human breast cancer cells. Fulvestrant has been shown to inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer (MCF-7) cell lines in vitro and in vivo. Data from studies in animals indicate that the drug also may block the uterotropic action of estradiol. Fulvestrant does not appear to exhibit peripheral steroidal effects in postmenopausal women, as evidenced by an absence of appreciable changes in plasma concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) after receiving 250 mg of fulvestrant IM monthly.
The efferent ductules express the highest amount of estrogen receptors ESR1 (ERalpha) and ESR2 (ERbeta) within the male reproductive tract. Treatment of rats with the antiestrogen fulvestrant (ICI 182,780) causes inhibition of fluid reabsorption in the efferent ductules, leading to seminiferous tubule atrophy and infertility. To provide a more comprehensive knowledge about the molecular targets for estrogen in the rat efferent ductules, /the authors/ investigated the effects of ICI 182,780 treatment on gene expression using a microarray approach. Treatment with ICI 182,780 increased or reduced at least 2-fold the expression of 263 and 98 genes, respectively. Not surprisingly, several genes that encode ion channels and macromolecule transporters were affected. Interestingly, treatment with ICI 182,780 markedly altered the expression of genes related to extracellular matrix organization. Matrix metalloproteinase 7 (Mmp7), osteopontin (Spp1), and neuronal pentraxin 1 (Nptx1) were among the most altered genes in this category. Upregulation of Mmp7 and Spp1 and downregulation of Nptx1 were validated by Northern blot. Increase in Mmp7 expression was further confirmed by immunohistochemistry and probably accounted for the decrease in collagen content observed in the efferent ductules of ICI 182,780-treated animals. Downregulation of Nptx1 probably contributed to the extracellular matrix changes and decreased amyloid deposition in the efferent ductules of ICI 182,780-treated animals. Identification of new molecular targets for estrogen action may help elucidate the regulatory role of this hormone in the male reproductive tract.
Fulvestrant is a pure antiestrogen that emerged from a systematic medicinal chemistry strategy of modification of long-chain alkyl substitutes in the 7a-position of estradiol. Fulvestrant has no uterotrophic effects on the immature or ovariectomized rat and blocks the agonistic effects of estradiol and tamoxifen in a dose-dependent manner. In in vivo and in vitro breast cancer models, fulvestrant has anticancer activity at least as good as tamoxifen and is superior to tamoxifen in some models. Fulvestrant requires intramuscular administration in a proprietary formulation of castor oil and alcohols. When fulvestrant binds to estrogen receptor monomers it inhibits receptor dimerization, activating function 1 (AF1) and AF2 are rendered inactive, translocation of receptor to the nucleus is reduced, and degradation of the estrogen receptor is accelerated. This results in pure antiestrogenic effects. ...
Estrogen and tamoxifen activate large conductance Ca(2+)-activated K(+) (BK(Ca)) channels in smooth muscle through a non-genomic mechanism that depends on the regulatory beta1 subunit and an extracellular binding site. It is unknown whether a "pure" anti-estrogen such as ICI 182,780 (Faslodex), that has no known estrogenic properties, would have any effect on BK(Ca) channels. Using single channel patch clamp techniques on canine colonic myocytes, the hypothesis that ICI 182,780 would activate BK(Ca) channels was tested. ICI 182,780 increased the open probability of BK(Ca) channels in inside-out patches with an EC(50) of 1 microM. These data suggest that molecules with the ability to bind nuclear estrogen receptors, regardless of oestrogenic or anti-estrogenic nature, activate BK(Ca) channels through this nongenomic, membrane-delimited mechanism. The identity and characteristics of this putative binding site remain unclear; however, it has pharmacological similarity to estrogen receptors alpha and beta, as ICI 182,780 interacts with it.
For more Mechanism of Action (Complete) data for FULVESTRANT (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

1.56X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone); (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended); (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer)

Other CAS

129453-61-8

Absorption Distribution and Excretion

Fulvestrant was rapidly cleared by the hepatobiliary route with excretion primarily via the feces (approximately 90%). Renal elimination was negligible (less than 1%).
3 to 5 L/kg
Peak plasma concentrations of fulvestrant are attained approximately 7 days after IM administration and persist for at least 1 month. Steady-state plasma fulvestrant concentrations usually are achieved within 3-6 months when the drug is administered once-monthly by IM injection.
Fulvestrant appears to be rapidly and extensively distributed, principally into the extravascular space
99% (mainly VLDL, LDL, and HDL lipoprotein fractions).
Has been shown to cross the placenta and distribute into milk in rats.
For more Absorption, Distribution and Excretion (Complete) data for FULVESTRANT (8 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism of fulvestrant appears to involve combinations of a number of possible biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, conjugation with glucuronic acid and/or sulphate at the 2, 3 and 17 positions of the steroid nucleus, and oxidation of the side chain sulphoxide. Identified metabolites are either less active or exhibit similar activity to fulvestrant in antiestrogen models. Studies using human liver preparations and recombinant human enzymes indicate that cytochrome P-450 3A4 (CYP 3A4) is the only P-450 isoenzyme involved in the oxidation of fulvestrant; however, the relative contribution of P-450 and non-P-450 routes in vivo is unknown. Route of Elimination: Fulvestrant was rapidly cleared by the hepatobiliary route with excretion primarily via the feces (approximately 90%). Renal elimination was negligible (less than 1%). Half Life: 40 days

Wikipedia

Fulvestrant
Samandarin

Drug Warnings

/Fulvestrant is contraindicated in/ pregnancy, known hypersensitivity to fulvestrant, benzyl alcohol, or any ingredient in the formulation.
Because fulvestrant is administered by IM injection, the drug should not be used in patients with bleeding diatheses or thrombocytopenia or in those receiving anticoagulant therapy.
The most common adverse effects of fulvestrant are adverse GI effects (e.g., nausea, vomiting, constipation, diarrhea, abdominal pain), headache, back pain, vasodilation (hot flushes), and pharyngitis, which occurred in approximately 52, 15, 14, 18, and 16% of patients, respectively, who received the drug in clinical studies.
Other adverse effects occurring in 5-23% of patients receiving fulvestrant (in order of descending frequency) include asthenia, pain, nutritional disorders, bone pain, dyspnea, injection site pain, increased cough, pelvic pain, anorexia, peripheral edema, rash, chest pain, flu syndrome, dizziness, insomnia, fever, paresthesia, urinary tract infection, depression, anxiety, and sweating. Injection site reactions with mild transient pain and inflammation were reported in 7% of patients receiving a single 5-mL injection of fulvestrant in one study and in 27% of those who received two 2.5-mL injections of the drug in another study.
For more Drug Warnings (Complete) data for FULVESTRANT (7 total), please visit the HSDB record page.

Biological Half Life

40 days
The elimination half-life of fulvestrant is about 40 days.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Endocrine therapy, Anti-estrogens -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. Bowler, B.S. Tait, EP 138504; eidem, US 4659516 (1985, 1987 both to ICI)

General Manufacturing Information

... estrogen receptor antagonist without any known agonist effects
... a drug treatment of hormone receptor-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy.

Analytic Laboratory Methods

Analyte: fulvestrant; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: fulvestrant; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: fulvestrant; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 225 nm with comparison to standards

Dates

Modify: 2023-08-15
1: Ciruelos E, Pascual T, Arroyo Vozmediano ML, Blanco M, Manso L, Parrilla L, Muñoz C, Vega E, Calderón MJ, Sancho B, Cortes-Funes H. The therapeutic role of fulvestrant in the management of patients with hormone receptor-positive breast cancer. Breast. 2014 Mar 1. pii: S0960-9776(14)00017-4. doi: 10.1016/j.breast.2014.01.016. [Epub ahead of print] Review. PubMed PMID: 24589524.
2: Al-Mubarak M, Sacher AG, Ocana A, Vera-Badillo F, Seruga B, Amir E. Fulvestrant for advanced breast cancer: a meta-analysis. Cancer Treat Rev. 2013 Nov;39(7):753-8. doi: 10.1016/j.ctrv.2013.03.004. Epub 2013 Jun 10. Review. PubMed PMID: 23764179.
3: Estévez L, Alvarez I, Tusquets I, Seguí MA, Muñoz M, Fernández Y, Lluch A. Finding the right dose of fulvestrant in breast cancer. Cancer Treat Rev. 2013 Apr;39(2):136-41. doi: 10.1016/j.ctrv.2012.06.003. Epub 2012 Jul 15. Review. PubMed PMID: 22795960.
4: Yano S, Kamano S, Sato T, Chen L. [Pharmacological and clinical profiles of Fulvestrant (Faslodex(®)) in the treatment of advanced or recurrenced breast cancer]. Nihon Yakurigaku Zasshi. 2012 Feb;139(2):75-82. Review. Japanese. PubMed PMID: 22322932.
5: Krell J, Januszewski A, Yan K, Palmieri C. Role of fulvestrant in the management of postmenopausal breast cancer. Expert Rev Anticancer Ther. 2011 Nov;11(11):1641-52. doi: 10.1586/era.11.138. Review. PubMed PMID: 22050013.
6: Howell A, Sapunar F. Fulvestrant revisited: efficacy and safety of the 500-mg dose. Clin Breast Cancer. 2011 Aug;11(4):204-10. doi: 10.1016/j.clbc.2011.02.002. Epub 2011 May 4. Review. PubMed PMID: 21729658.
7: Scott SM, Brown M, Come SE. Emerging data on the efficacy and safety of fulvestrant, a unique antiestrogen therapy for advanced breast cancer. Expert Opin Drug Saf. 2011 Sep;10(5):819-26. doi: 10.1517/14740338.2011.595560. Epub 2011 Jun 24. Review. PubMed PMID: 21699443.
8: Croxtall JD, McKeage K. Fulvestrant: a review of its use in the management of hormone receptor-positive metastatic breast cancer in postmenopausal women. Drugs. 2011 Feb 12;71(3):363-80. doi: 10.2165/11204810-000000000-00000. Review. PubMed PMID: 21319872.
9: Johnston SJ, Cheung KL. Fulvestrant - a novel endocrine therapy for breast cancer. Curr Med Chem. 2010;17(10):902-14. Review. PubMed PMID: 20156170.
10: Kabos P, Borges VF. Fulvestrant: a unique antiendocrine agent for estrogen-sensitive breast cancer. Expert Opin Pharmacother. 2010 Apr;11(5):807-16. doi: 10.1517/14656561003641982. Review. PubMed PMID: 20151846.

Explore Compound Types